Sikokianin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

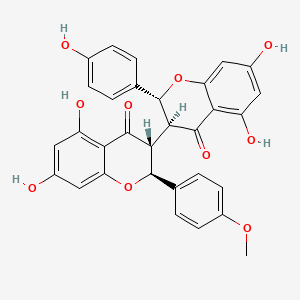

Sikokianin C is a natural biflavonoid compound initially isolated from the plant Wikstroemia sikokiana. It is a C-3/C-3ʺ biflavanone known for its selective inhibition of cystathionine β-synthase, an enzyme implicated in various pathologies, including cancers. This compound has demonstrated significant anticancer properties, particularly against human colon cancer cells .

作用机制

Target of Action

The primary target of Sikokianin C is the enzyme Cystathionine β-synthase (CBS) . CBS is a key pyridoxal-5ʹ-phosphate-dependent heme enzyme in the trans-sulfuration pathway . It is directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . CBS is frequently overexpressed in various types of cancers, including colon, ovarian, and liver cancers, multiple myeloma, and other malignancies .

Mode of Action

This compound, a C-3/C-3ʺ biflavanone isolated from the plant Wikstroemia sikokiana, displays marked anticancer properties in vivo . It potently inhibits CBS via a direct binding to a cavity (around residue Val204) distant from the heme binding site . This selective inhibition of CBS activity occurs in a competitive manner .

Biochemical Pathways

The inhibition of CBS by this compound affects the trans-sulfuration pathway . CBS is a l-serine hydrolyase which catalyzes the synthesis of cystathionine from serine and homocysteine . It is implicated in homocysteine metabolism and its conversion to cysteine . Therefore, the inhibition of CBS by this compound can potentially disrupt these biochemical pathways.

Pharmacokinetics

Its potent in vivo anticancer properties suggest that it has favorable pharmacokinetic properties that allow it to reach its target in the body .

Result of Action

This compound greatly suppresses the proliferation of HT29 colon cancer cells with an IC 50 value of 1.6 μM . Moreover, it induces the apoptosis of HT29 cancer cells in a dose-dependent manner . Treating mice with this compound dramatically reduces the tumor volume and the weight of the colon cancer xenograft in vivo .

生化分析

Biochemical Properties

Sikokianin C plays a crucial role in biochemical reactions by inhibiting the enzyme cystathionine β-synthase (CBS). CBS is a key enzyme in the trans-sulfuration pathway, responsible for converting homocysteine into cysteine . This compound binds to a specific cavity in CBS, distant from the heme binding site, thereby inhibiting its activity . This interaction is significant because CBS is overexpressed in various cancers, and its inhibition can suppress cancer cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In human colon cancer cells, this compound significantly suppresses cell proliferation and induces apoptosis in a dose-dependent manner . It influences cell signaling pathways by inhibiting CBS, which is involved in the biosynthesis of hydrogen sulfide (H2S), a gasotransmitter that mediates diverse biological functions, including growth, differentiation, and cell death . By inhibiting CBS, this compound disrupts these pathways, leading to reduced cancer cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting CBS activity in a competitive manner . The binding of this compound to CBS involves five key residues in the substrate channel of the CBS protein . This binding interaction prevents the normal function of CBS, thereby reducing the production of hydrogen sulfide and disrupting cellular processes that rely on this gasotransmitter . Additionally, this compound does not inhibit the activity of human cystathionine γ-lyase (CSE), another H2S-producing enzyme, highlighting its selectivity for CBS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its inhibitory effect on CBS over extended periods . Long-term studies have shown that this compound continues to suppress cancer cell proliferation and induce apoptosis in vitro and in vivo . These findings suggest that this compound has a sustained impact on cellular function, making it a promising candidate for long-term cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with human colon cancer xenografts, this compound was administered at various dosages to evaluate its antitumor efficacy . The results showed that higher doses of this compound led to a more significant reduction in tumor volume and weight . At very high doses, some toxic effects were observed, indicating the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in the trans-sulfuration pathway, where it inhibits the enzyme CBS . This inhibition affects the metabolism of homocysteine and its conversion to cysteine . By disrupting this pathway, this compound reduces the production of hydrogen sulfide, which is involved in various cellular functions . The inhibition of CBS by this compound also impacts the levels of other metabolites in the pathway, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target cells, particularly cancer cells where CBS is overexpressed . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches and inhibits CBS in cancer cells .

Subcellular Localization

This compound is localized within specific subcellular compartments where CBS is active . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring effective inhibition of CBS . This subcellular localization is essential for this compound’s activity, as it allows the compound to interact directly with its target enzyme and exert its anticancer effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sikokianin C involves the extraction and isolation from the plant Wikstroemia sikokiana. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. scaling up these methods would require optimization of solvent use, extraction efficiency, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions: Sikokianin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can affect the double bonds and other reducible groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, potentially enhancing its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

科学研究应用

Sikokianin C has several scientific research applications, including:

Chemistry: It serves as a model compound for studying biflavonoid structures and their reactivity.

Biology: this compound is used to investigate the biological pathways involving cystathionine β-synthase and its role in disease.

Industry: this compound’s selective inhibition of cystathionine β-synthase can be leveraged in the development of diagnostic tools and therapeutic agents.

相似化合物的比较

Sikokianin C is part of a group of C-3/C-3ʺ biflavanones, which include:

- Sikokianin A

- Sikokianin B

- Sikokianin D

- Neochamaejasmin B

- Isochamaejasmenin B

Uniqueness: Among these compounds, this compound stands out due to its potent and selective inhibition of cystathionine β-synthase. While other biflavanones like Sikokianin D and Neochamaejasmin B also exhibit similar inhibitory properties, this compound has shown the most significant anticancer activity in both in vitro and in vivo studies .

属性

IUPAC Name |

(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-VGGPVXIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)